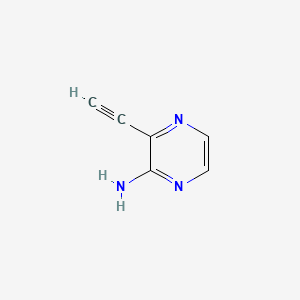

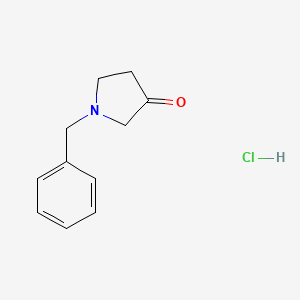

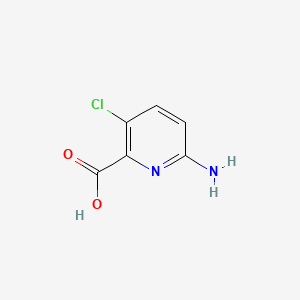

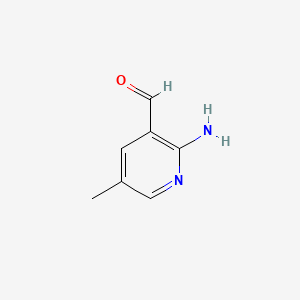

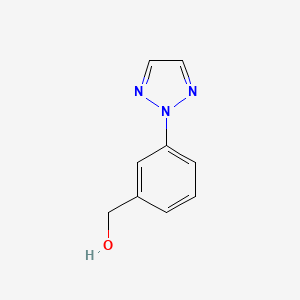

(3-(2H-1,2,3-triazol-2-yl)phenyl)methanol

描述

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms in the ring . They are known for their wide range of applications in medicinal chemistry due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They are used in various fields such as pharmaceuticals, agrochemicals, and material sciences .

Synthesis Analysis

Triazoles can be synthesized through numerous methods, one of the most popular being the “Click Chemistry” approach . This method involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of the triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to their versatile nature. For instance, they can participate in acid-catalyzed reactions, showing increased reactivity compared to uncatalyzed ones . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy .Physical And Chemical Properties Analysis

Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The physical form of specific triazole compounds can vary .作用机制

安全和危害

未来方向

The future research directions in the field of triazole chemistry are vast. Given their wide range of biological activities and their potential in drug discovery, further exploration of triazole derivatives and their biological applications is warranted . This includes the development of new synthesis methods, a comprehensive study of their reaction mechanisms, and the design of new triazole-based drugs .

属性

IUPAC Name |

[3-(triazol-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-2-1-3-9(6-8)12-10-4-5-11-12/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSULZAYORGIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705393 | |

| Record name | [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373766-43-8 | |

| Record name | [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。